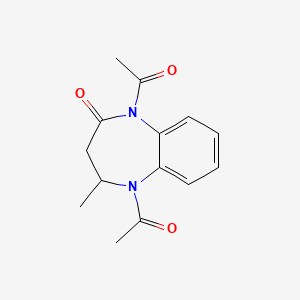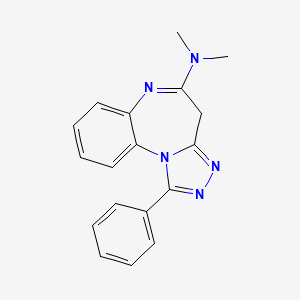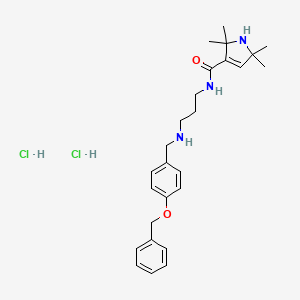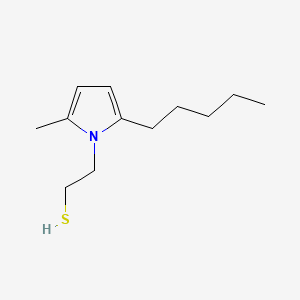
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
準備方法
The synthesis of 1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-5-pentylpyrrole with ethanethiol under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The ethanethiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound’s derivatives have potential therapeutic applications, such as antimicrobial and anticancer agents.
Industry: It is used in the development of materials with specific properties, such as conductive polymers and sensors.
作用機序
The mechanism of action of 1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical pathways.
類似化合物との比較
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 2-methyl-: This compound lacks the ethanethiol and pentyl groups, resulting in different chemical properties and reactivity.
1H-Pyrrole, 2-ethyl-1-methyl-: This compound features an ethyl group instead of a pentyl group, leading to variations in its physical and chemical behavior.
2-ethynyl-1-methyl-1H-pyrrole: This compound contains an ethynyl group, which significantly alters its reactivity compared to 1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl-.
特性
CAS番号 |
153687-02-6 |
|---|---|
分子式 |
C12H21NS |
分子量 |
211.37 g/mol |
IUPAC名 |
2-(2-methyl-5-pentylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C12H21NS/c1-3-4-5-6-12-8-7-11(2)13(12)9-10-14/h7-8,14H,3-6,9-10H2,1-2H3 |
InChIキー |
TXKHTBIOMVKBCL-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(N1CCS)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



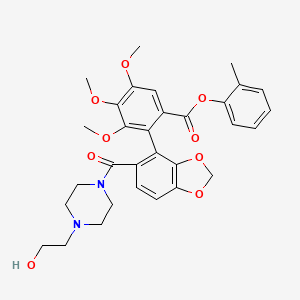

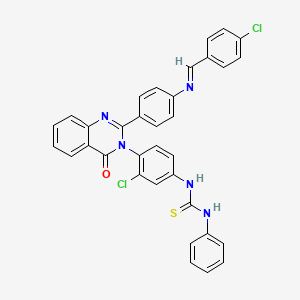
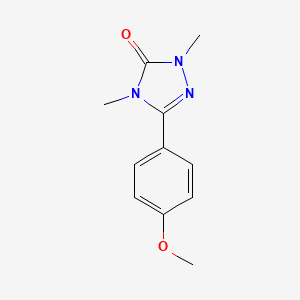
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid](/img/structure/B12730805.png)
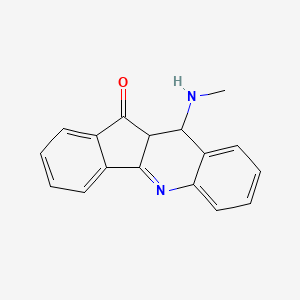



![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)
